molecular formula C17H19NO3S2 B2720001 (Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate CAS No. 15788-36-0

(Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate

Cat. No. B2720001
CAS RN: 15788-36-0
M. Wt: 349.46
InChI Key: RCTZSQOCSPBCCT-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate” is a chemical compound. It is an impurity of Epalrestat , which is an aldose reductase inhibitor with an IC50 of 72 nM .


Synthesis Analysis

The synthesis of similar compounds, such as rhodanine-3-acetic acid derivatives, has been reported. These compounds were obtained in the Knoevenagel condensation reaction with good yields, ranging from 54% to 71% .


Molecular Structure Analysis

The molecular formula of the compound is C12H9NO3S2 . The structure includes a five-membered heterocyclic substituent .


Chemical Reactions Analysis

The compound shows high thermal stability above 240 °C . The absorption and emission maxima in polar and non-polar solvents were determined .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 279.33 . It demonstrates high thermal stability, with stability demonstrated above 240 °C .

Scientific Research Applications

Fluorescent Probes for Bioimaging

This compound and its derivatives have been tested as fluorescent probes for bioimaging . They have been successfully used as fluorescent dyes of fixed cells of mammalian origin .

Aldose Reductase Inhibitors

The compound has been studied for its potential as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in glucose metabolism, and inhibitors of this enzyme are used in the management of complications of diabetes.

Antibacterial Activity

The compound has demonstrated antibacterial activity . In particular, derivatives A-1 and A-2 showed excellent antimicrobial activity, especially against Gram-positive bacteria .

Antifungal Activity

In addition to its antibacterial properties, the compound has also shown antifungal activity . This makes it a potential candidate for the development of new antifungal drugs.

Anticancer Activity

The compound has been studied for its potential anticancer activity . While more research is needed, the initial results are promising.

Physicochemical Properties

A slight change in the five-membered heterocyclic substituent significantly affects the properties of the compounds under consideration . This could have implications for the design of new drugs and other chemical products.

Future Directions

The compound and its derivatives have many biological properties and are tested for various applications such as fluorescent probes for bioimaging and aldose reductase inhibitors . They also have antibacterial, antifungal, and anticancer activity . Future research may focus on exploring these properties further and developing new applications for these compounds.

properties

IUPAC Name

methyl 6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-21-15(19)10-6-3-7-11-18-16(20)14(23-17(18)22)12-13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTZSQOCSPBCCT-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCCCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.